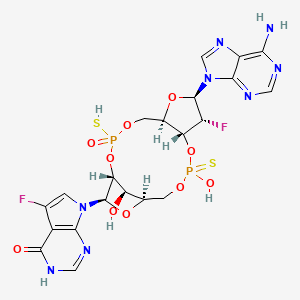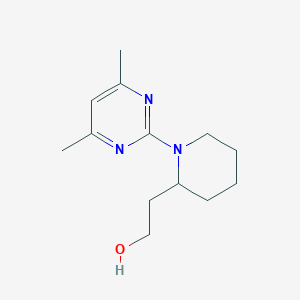
2-(1-(4,6-Dimethylpyrimidin-2-yl)piperidin-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(4,6-Dimethylpyrimidin-2-yl)piperidin-2-yl)ethan-1-ol is a chemical compound with the molecular formula C13H21N3O It features a piperidine ring substituted with a 4,6-dimethylpyrimidin-2-yl group and an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4,6-Dimethylpyrimidin-2-yl)piperidin-2-yl)ethan-1-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Pyrimidinyl Group: The 4,6-dimethylpyrimidin-2-yl group is introduced via nucleophilic substitution reactions.
Attachment of the Ethan-1-ol Group: The ethan-1-ol group is attached through alkylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: To reduce intermediates and achieve the desired piperidine structure.
Multistep Synthesis: Combining various synthetic steps in a streamlined process to produce the final compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(1-(4,6-Dimethylpyrimidin-2-yl)piperidin-2-yl)ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the pyrimidinyl group or the piperidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Modified pyrimidinyl or piperidine derivatives.
Substitution Products: Various functionalized derivatives.
Scientific Research Applications
2-(1-(4,6-Dimethylpyrimidin-2-yl)piperidin-2-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for designing novel pharmaceuticals with potential therapeutic effects.
Biological Studies: It serves as a probe in studying biological pathways and molecular interactions.
Industrial Applications: It is utilized in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(1-(4,6-Dimethylpyrimidin-2-yl)piperidin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-Dimethylpyrimidin-2-yl)ethan-1-amine hydrochloride
- 2-(Piperidin-4-yl)ethan-1-ol
- 2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride
Uniqueness
2-(1-(4,6-Dimethylpyrimidin-2-yl)piperidin-2-yl)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a dimethylpyrimidinyl group and an ethan-1-ol moiety makes it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H21N3O |
|---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
2-[1-(4,6-dimethylpyrimidin-2-yl)piperidin-2-yl]ethanol |
InChI |
InChI=1S/C13H21N3O/c1-10-9-11(2)15-13(14-10)16-7-4-3-5-12(16)6-8-17/h9,12,17H,3-8H2,1-2H3 |
InChI Key |
WQTJGNIUUWLNFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


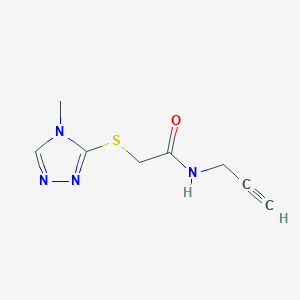
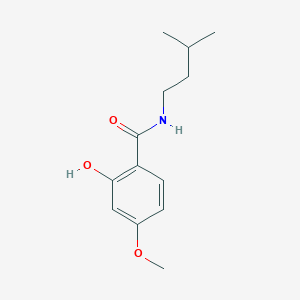

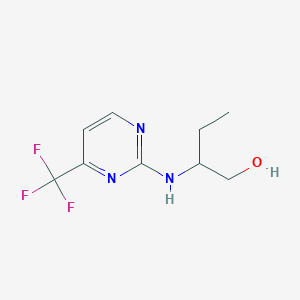
![9-nitroso-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol](/img/structure/B14911787.png)
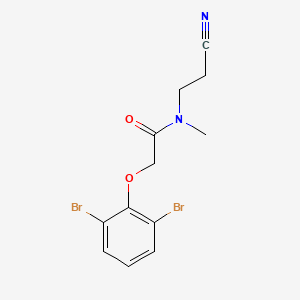

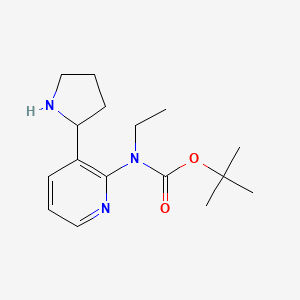
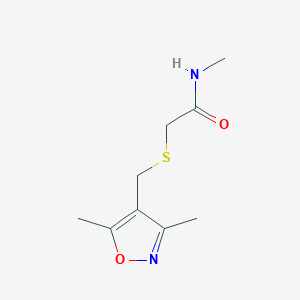
![4-(1-benzofuran-2-ylcarbonyl)-5-[4-(dimethylamino)phenyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14911829.png)

